6-Tert-butyl-2-fluoro-3-methylphenol
Overview
Description
6-Tert-butyl-2-fluoro-3-methylphenol: is an organic compound with the molecular formula C11H15FO It is a substituted phenol, characterized by the presence of a tert-butyl group, a fluorine atom, and a methyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-tert-butyl-2-fluoro-3-methylphenol typically involves the substitution reactions of phenolic compounds. One common method includes the reaction of a phenol derivative with tert-butyl alcohol in the presence of a catalyst. The reaction conditions often require controlled temperatures and specific catalysts to ensure the desired substitution occurs efficiently .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar substitution reactions. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions: 6-Tert-butyl-2-fluoro-3-methylphenol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it to more reduced forms, potentially altering the functional groups.
Substitution: The phenolic hydroxyl group can participate in substitution reactions, such as halogenation or alkylation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Halogenation can be achieved using halogens (Cl2, Br2) in the presence of a catalyst.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various halogenated or alkylated phenols .
Scientific Research Applications
Chemistry: 6-Tert-butyl-2-fluoro-3-methylphenol is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical reactions .
Biology and Medicine: In biological research, this compound can be used to study the effects of substituted phenols on biological systems. It may also serve as a precursor for the synthesis of pharmaceuticals and bioactive molecules .
Industry: Industrially, this compound is used in the production of specialty chemicals, including antioxidants and stabilizers for polymers. Its stability and reactivity make it valuable in various industrial applications .
Mechanism of Action
The mechanism of action of 6-tert-butyl-2-fluoro-3-methylphenol involves its interaction with molecular targets through its phenolic hydroxyl group. This group can form hydrogen bonds and participate in electron transfer reactions, influencing various biochemical pathways. The tert-butyl and fluorine substituents can modulate the compound’s reactivity and binding affinity to specific targets .
Comparison with Similar Compounds
6-tert-Butyl-3-methylphenol: Similar structure but lacks the fluorine atom.
2-tert-Butyl-6-methylphenol: Similar structure with different substitution pattern.
2-tert-Butyl-4-methylphenol: Another isomer with a different substitution pattern .
Uniqueness: 6-Tert-butyl-2-fluoro-3-methylphenol is unique due to the presence of the fluorine atom, which can significantly alter its chemical properties and reactivity compared to its non-fluorinated analogs. The fluorine atom can enhance the compound’s stability and influence its interactions with biological targets, making it a valuable compound in both research and industrial applications .
Properties
IUPAC Name |
6-tert-butyl-2-fluoro-3-methylphenol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15FO/c1-7-5-6-8(11(2,3)4)10(13)9(7)12/h5-6,13H,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSUMWEOGUPTPMD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)C(C)(C)C)O)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15FO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501252906 | |
Record name | 6-(1,1-Dimethylethyl)-2-fluoro-3-methylphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501252906 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
133342-44-6 | |
Record name | 6-(1,1-Dimethylethyl)-2-fluoro-3-methylphenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=133342-44-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-(1,1-Dimethylethyl)-2-fluoro-3-methylphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501252906 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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